2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide
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Overview
Description
2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide is a heterocyclic organic compound that contains both naphthalene and thiophene in its structure.
Scientific Research Applications
2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of high refractive index materials and organic semiconductors
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide typically involves the reaction of naphtho[1,2-b]thiophene with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction is followed by oxidation to form the 1,1-dioxide structure. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding naphtho[1,2-b]thiophene without the dioxide group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride for halogenation or ammonia for amination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of naphtho[1,2-b]thiophene.
Substitution: Formation of halogenated or aminated derivatives.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and DNA interactions .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]thiophene: Lacks the hydroxymethyl and dioxide groups, resulting in different chemical properties.
2-(Hydroxymethyl)naphthalene: Lacks the thiophene ring, leading to different reactivity and applications.
Thiophene 1,1-dioxide: Lacks the naphthalene ring, resulting in different chemical behavior.
Uniqueness
2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide is unique due to the presence of both naphthalene and thiophene rings, along with the hydroxymethyl and dioxide groups. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(1,1-dioxobenzo[g][1]benzothiol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17(11,15)16/h1-7,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUKNEIRLXPDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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